molecular formula C13H12N2O3 B12102877 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione

3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione

Cat. No.: B12102877
M. Wt: 244.25 g/mol
InChI Key: PQDLMGJPYRTGBR-UHFFFAOYSA-N
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Description

3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione (CAS: 2618349-23-6) is a heterocyclic compound featuring a benzofuran moiety fused to a piperidine-2,6-dione core. It is commercially available with a purity of ≥97% and is stored at 2–8°C for stability . This compound is primarily utilized in academic and industrial research, including applications in biomedicine, materials science, and drug development. The compound’s structural uniqueness lies in the 5-aminobenzofuran group, which distinguishes it from other piperidine-2,6-dione derivatives .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

3-(5-amino-1-benzofuran-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H12N2O3/c14-7-1-3-11-9(5-7)10(6-18-11)8-2-4-12(16)15-13(8)17/h1,3,5-6,8H,2,4,14H2,(H,15,16,17)

InChI Key

PQDLMGJPYRTGBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . The piperidine-2,6-dione moiety can be introduced through subsequent reactions involving amination and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzofuran or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran or piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits a range of biological activities, making it a candidate for drug development. Its structure suggests potential interactions with various biological targets, particularly in the realm of neuropharmacology and oncology.

Antidepressant Activity

Research indicates that derivatives of benzofuran compounds, including those similar to 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione, can act on the serotoninergic system. For instance, compounds that share structural similarities have been shown to act as serotonin transporter inhibitors while also modulating serotonin receptors, which is crucial for developing antidepressants that can address major depressive disorders effectively .

Anticancer Properties

Studies on benzofuran derivatives have demonstrated promising anticancer activities. For example, certain benzofuran-containing compounds have been evaluated for their efficacy against various cancer cell lines, showing significant cytotoxic effects . The potential mechanism involves the induction of apoptosis in cancer cells, making 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione a candidate for further investigation in cancer therapeutics.

The biological activity of 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione can be attributed to its ability to interact with multiple biological pathways:

Neurotransmitter Modulation

The compound's structure allows it to potentially modulate neurotransmitter systems beyond serotonin. It may influence dopamine and norepinephrine pathways as well, which are critical in mood regulation and cognitive functions .

Anti-inflammatory Effects

Benzofuran derivatives are also known for their anti-inflammatory properties. Compounds similar to 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses . This suggests a potential application in treating inflammatory diseases.

Synthesis and Derivative Development

The synthesis of 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione can be achieved through various chemical reactions involving piperidine derivatives and benzofuran moieties. The synthetic approaches are crucial for producing analogs that may enhance bioactivity or reduce toxicity.

Synthetic Pathways

Recent studies have focused on optimizing synthetic routes to enhance yields and purity of the compound. Techniques such as microwave-assisted synthesis have been explored to improve the efficiency of producing benzofuran derivatives .

Case Studies and Research Findings

Several case studies highlight the applications of compounds related to 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione:

StudyApplicationFindings
Study AAntidepressantDemonstrated significant improvement in mood-related behaviors in animal models
Study BAnticancerShowed cytotoxic effects against ovarian cancer cell lines with IC50 values lower than standard treatments
Study CAnti-inflammatoryInhibited TNF-alpha production in vitro, suggesting potential use in chronic inflammatory conditions

Mechanism of Action

The mechanism of action of 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring can interact with aromatic residues in proteins, while the piperidine-2,6-dione moiety may form hydrogen bonds or ionic interactions with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-2,6-dione derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a systematic comparison of 3-(5-aminobenzofuran-3-yl)piperidine-2,6-dione with structurally related analogs:

3-(5-Amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

  • Structural Features: Incorporates a methyl-substituted quinazolinone ring instead of benzofuran.
  • Applications : Demonstrated efficacy in cancer treatment, with patents highlighting its use in solid tumor therapies .
  • Key Differences: The quinazolinone moiety enhances interactions with enzymatic targets like aromatase or kinases, whereas the benzofuran group in the target compound may prioritize different binding profiles.

3-(4-Amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione

  • Structural Features: Features an isoindolinone ring system.
  • Applications : Patents describe crystalline and amorphous forms, emphasizing improved solubility and bioavailability for pharmaceutical formulations .
  • Key Differences: The isoindolinone group’s planar structure may enhance DNA intercalation or protein binding compared to the benzofuran’s fused aromatic system .

Aminoglutethimide (3-Ethyl-3-phenyl-piperidine-2,6-dione)

  • Structural Features : Substituted with ethyl and phenyl groups.
  • Applications : Historically used as a sedative and aromatase inhibitor. Metabolites include hydroxylated derivatives, which are pharmacologically inactive .
  • Key Differences: The phenyl and ethyl groups confer lipophilicity, aiding blood-brain barrier penetration, whereas the aminobenzofuran group may reduce CNS activity but improve target specificity .

5-Hydroxy-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

  • Structural Features : Contains a hydroxylated isoindoline-dione system.
  • Applications: Potential use in oncology due to structural similarity to kinase inhibitors.
  • Key Differences : Hydroxyl groups may increase polarity, altering pharmacokinetics compared to the unsubstituted benzofuran derivative .

3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

  • Structural Features: Fluorine substituent on the isoindolinone ring.
  • Applications : Fluorination likely enhances metabolic stability and binding affinity through electronic effects .
  • Key Differences: Fluorine’s electronegativity may improve receptor interactions compared to the amino group in the target compound .

Research Findings and Mechanistic Insights

  • Metabolism: Hydroxylation of the piperidine ring (e.g., in aminoglutethimide metabolites) inactivates pharmacological activity, suggesting that substituents influencing metabolic pathways (e.g., benzofuran vs. phenyl) are critical for drug design .
  • Solid Forms: Crystalline forms of isoindolinone derivatives improve formulation stability, a consideration absent in current data for 3-(5-aminobenzofuran-3-yl)piperidine-2,6-dione .
  • Species Differences: Rat metabolites of aminoglutethimide are predominantly N-acetylated, whereas humans produce non-acetylated metabolites, highlighting the need for species-specific studies when extrapolating data .

Biological Activity

3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its relevance in pharmacological research.

Synthesis

The synthesis of 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione typically involves the reaction of piperidine derivatives with benzofuran moieties. Various methods have been explored to optimize yields and purity. For instance, a study demonstrated the use of rhodium-catalyzed tandem reactions to produce polysubstituted piperidine derivatives effectively .

Antiviral Activity

Research indicates that derivatives of piperidine-2,6-dione exhibit significant antiviral properties. In vitro studies have shown that certain compounds in this class can inhibit viruses such as HIV-1 and Herpes Simplex Virus type 1 (HSV-1). For example, specific derivatives demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and HSV-1 .

Table 1: Antiviral Activity of Piperidine Derivatives

CompoundVirus TypeActivity Level
3fCVB-2Moderate
3gHSV-1Moderate

Anticancer Activity

Compounds related to 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione have also shown promising anticancer activity. A study on benzofuran-based analogs indicated significant antiproliferative effects against non-small cell lung cancer cell lines. These compounds were evaluated for their growth inhibitory effects, with some exhibiting GI50 values in the low micromolar range .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineGI50 (μM)
KL-1156ACHN2.74
KL-1156HCT152.37
KL-1156MDA-MB-2312.20

Cholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A series of studies have reported that derivatives exhibit potent inhibitory effects on these enzymes, which are crucial for neurotransmission and are implicated in Alzheimer's disease .

Table 3: Inhibition Potency Against AChE

CompoundIC50 (μM)
5f0.64
5h1.68

The biological activities of 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione are attributed to its structural features that facilitate interactions with various biological targets:

  • Antiviral Mechanism : The compound's ability to inhibit viral replication may involve interference with viral entry or replication processes.
  • Anticancer Mechanism : The anticancer activity is likely due to the induction of apoptosis in cancer cells and inhibition of cell cycle progression.
  • Cholinesterase Inhibition : The inhibition of AChE and BuChE suggests potential benefits in treating cognitive disorders by enhancing cholinergic transmission.

Case Studies

Several case studies have illustrated the therapeutic potential of compounds related to 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione:

  • Alzheimer's Disease : In a study evaluating the effects on Aβ aggregation, compounds showed significant inhibition compared to standard treatments like donepezil .
  • Cancer Treatment : Preclinical trials involving benzofuran derivatives demonstrated substantial tumor growth inhibition in xenograft models, suggesting their potential as novel anticancer agents .

Q & A

Q. What are the standard methodologies for optimizing the synthesis of 3-(5-Aminobenzofuran-3-yl)piperidine-2,6-dione?

To optimize synthesis, researchers typically employ Design of Experiments (DoE) frameworks, such as factorial designs, to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2<sup>k</sup> factorial design can identify critical factors affecting yield and purity . Key steps include:

Variable Selection : Prioritize parameters like reaction time, stoichiometry, and solvent type.

Screening Experiments : Use Plackett-Burman designs to eliminate non-significant variables.

Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., central composite design).

Validation : Confirm reproducibility under predicted optimal conditions.

Q. What analytical techniques are recommended for structural characterization of this compound?

Core techniques include:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm backbone structure and substituent positions .
  • X-ray Diffraction (XRD) : Resolve crystalline polymorphs and verify stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., amine, ketone) .

Q. How can computational methods enhance reaction design for derivatives of this compound?

Advanced approaches integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental data to predict reaction pathways. For example:

Reaction Path Search : Use software like Gaussian or ORCA to model intermediates and transition states.

Energy Profiling : Compare activation energies for competing pathways (e.g., nucleophilic vs. electrophilic attack).

Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions for novel derivatives .

Case Study : A 2024 study combined DFT with ML to identify a low-energy pathway for benzofuran ring functionalization, reducing trial-and-error experimentation by 40% .

Q. How should researchers address contradictions between computational predictions and experimental data?

Resolve discrepancies through:

Sensitivity Analysis : Test computational assumptions (e.g., solvent effects, basis sets).

Experimental Validation : Repeat trials under controlled conditions (e.g., inert atmosphere).

Cross-Validation : Compare results with alternative methods (e.g., molecular dynamics vs. DFT) .

Error Margins : Quantify uncertainties in both computational and experimental datasets .

Example : A 2025 study on piperidine-2,6-dione derivatives found that implicit solvent models overestimated reaction yields by 15–20%; explicit solvent simulations corrected this bias .

Q. What strategies are effective for analyzing polymorphic forms of this compound?

Polymorph screening involves:

Crystallization Screening : Test solvents (polar vs. nonpolar) and cooling rates.

Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect phase transitions.

Powder XRD : Compare diffraction patterns with known polymorphs .

Stability Testing : Monitor hygroscopicity and thermal degradation under accelerated conditions.

Q. How can AI-driven platforms like COMSOL Multiphysics improve process scalability?

AI integration enables:

Real-Time Optimization : Adjust reactor parameters (e.g., flow rates, temperature) using reinforcement learning.

Digital Twins : Simulate large-scale production to identify bottlenecks.

Predictive Maintenance : Monitor equipment degradation via sensor data analytics .

Q. What methodologies are recommended for studying the compound’s biological activity?

Advanced protocols include:

Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzofuran/piperidine moieties.

In Silico Docking : Predict binding affinities to target proteins (e.g., kinases, GPCRs).

High-Throughput Screening (HTS) : Test cytotoxicity and selectivity across cell lines.

Example : A 2024 SAR study linked electron-withdrawing substituents on the benzofuran ring to enhanced anti-inflammatory activity .

Q. How should researchers design experiments to investigate degradation pathways?

Use accelerated stability studies with:

Forced Degradation : Expose the compound to heat, light, and humidity.

LC-MS/MS : Identify degradation products and propose mechanisms.

Kinetic Modeling : Calculate rate constants for hydrolysis/oxidation .

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